ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE is a complex organic compound with a molecular formula of C17H17NO6S This compound features a benzodioxin ring, a sulfonyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Sulfonylation: The benzodioxin ring is then sulfonylated using a sulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, in an alkaline medium.
Amidation: The sulfonylated benzodioxin is reacted with 4-aminobenzoic acid to form the sulfonamide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethyl ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-benzodioxan-2-carboxylate: Similar structure but lacks the sulfonyl and amino groups.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Similar sulfonamide linkage but different substituents at the nitrogen atom.
Uniqueness
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE is unique due to its combination of a benzodioxin ring, sulfonyl group, and ethyl ester, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H17NO6S |
---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate |
InChI |
InChI=1S/C17H17NO6S/c1-2-22-17(19)12-3-5-13(6-4-12)18-25(20,21)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,18H,2,9-10H2,1H3 |
InChI Key |
GRUXQEAJQRNBKR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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